molecular formula C17H18N2O3S B2435361 (E)-5-(2-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one CAS No. 332109-49-6

(E)-5-(2-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one

Cat. No. B2435361
CAS RN: 332109-49-6
M. Wt: 330.4
InChI Key: AIKYUMPKLIGUJT-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(2-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one, also known as AMT or AMT-101, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiazole derivatives and has a molecular formula of C18H18N2O2S.

Scientific Research Applications

Antioxidant Properties

  • Lipid Peroxidation Inhibition : A study by Zvezdanović et al. (2014) identified that compounds similar to "(E)-5-(2-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one" demonstrated significant antioxidant activity. They exhibited lipid peroxidation inhibition effects comparable to standard antioxidants, suggesting potential applications in combating oxidative stress-related conditions (Zvezdanović et al., 2014).

Reactivity and Chemical Properties

  • Reactions with CH Acids : Research by Kandeel et al. (2002) explored how derivatives of 5-benzylidene-2-morpholinothiazol-4(5H)-one react with various CH acids. The study provided insights into the chemical reactivity of these compounds, contributing to the understanding of their potential in synthesis and drug design (Kandeel et al., 2002).

Applications in Photodynamic Therapy

  • Singlet Oxygen Quantum Yield : A 2020 study by Pişkin et al. investigated derivatives of this compound, focusing on their photophysical properties. These derivatives showed promise for applications in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for cancer treatment (Pişkin et al., 2020).

Miscellaneous Applications

  • Antimicrobial Activities : Patil et al. (2011) synthesized derivatives of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one and tested them for antibacterial and antifungal activities. These compounds exhibited moderate in vitro activities against the microorganisms tested, indicating potential for antimicrobial applications (Patil et al., 2011).

properties

IUPAC Name

(5E)-2-morpholin-4-yl-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-9-22-14-6-4-3-5-13(14)12-15-16(20)18-17(23-15)19-7-10-21-11-8-19/h2-6,12H,1,7-11H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKYUMPKLIGUJT-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.